5-Amino-2-(trifluoromethyl)benzimidamide

Catalog No.
S13457600
CAS No.
M.F
C8H8F3N3
M. Wt
203.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(trifluoromethyl)benzimidamide

Product Name

5-Amino-2-(trifluoromethyl)benzimidamide

IUPAC Name

5-amino-2-(trifluoromethyl)benzenecarboximidamide

Molecular Formula

C8H8F3N3

Molecular Weight

203.16 g/mol

InChI

InChI=1S/C8H8F3N3/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H3,13,14)

InChI Key

OSWHIHOPBRCRHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=N)N)C(F)(F)F

5-Amino-2-(trifluoromethyl)benzimidazole is a fluorinated heterocyclic amine featuring two key structural motifs critical for modern drug discovery and materials science. The benzimidazole core is recognized as a 'privileged scaffold' due to its prevalence in numerous bioactive molecules, providing a stable and versatile platform for chemical elaboration. The 2-position trifluoromethyl (CF3) group acts as a powerful modulator of physicochemical properties, while the 5-position amino group serves as a primary, accessible synthetic handle for derivatization. This specific combination of features makes it a strategic starting material for creating advanced molecular entities with tailored biological and material properties.

Research Fit

Kinase inhibitor synthesis

Key intermediate for trifluoromethyl-benzamide kinase inhibitor libraries.

Fluorinated building block

Trifluoromethyl group may enhance metabolic stability and target interaction in research assays.

Balanced lipophilicity

Moderate calculated LogP supports membrane permeability in drug discovery programs.

Replacing 5-Amino-2-(trifluoromethyl)benzimidazole with simpler, non-fluorinated analogs like 5-aminobenzimidazole or its 2-methyl counterpart is not a viable cost-saving measure for performance-critical applications. The trifluoromethyl group is not merely a steric placeholder; its strong electron-withdrawing nature fundamentally alters the molecule's pKa, making the benzimidazole core less basic and modifying its reactivity in common coupling and condensation reactions compared to alkyl-substituted analogs. This electronic effect, combined with the CF3 group's known ability to enhance metabolic stability and increase lipophilicity, directly impacts the pharmacokinetic profile and target-binding affinity of any derived compound. Attempting substitution typically leads to significantly different reaction kinetics during synthesis and inferior biological or material performance in the final application, making this specific precursor essential for projects where these modulated properties are a key design element.

Substitution Risk

Positional isomers

4- or 6-substitution may alter dipole moment and hydrogen-bonding capacity, shifting reactivity and target recognition.

Unsubstituted or methyl analogs

Lacking the electron-withdrawing CF₃ group may reduce metabolic stability and change LogP/pKa, affecting downstream assay profiles.

Enhanced Antiviral Potency: 4.3-Fold Activity Increase Over 2-Methyl Analog

In comparative antiviral screenings, benzimidazole derivatives featuring a 2-trifluoromethyl (2-CF3) group demonstrated significantly higher potency than their 2-methyl (2-CH3) analogs. Specifically, against coxsackievirus B5 (CVB-5), the 2-CF3 derivative exhibited an EC50 of 11 µM, whereas the corresponding 2-CH3 compound had an EC50 of 47 µM. This greater than four-fold increase in potency underscores the critical role of the CF3 group in enhancing bioactivity for this compound class.

Evidence DimensionAntiviral Potency (EC50)
Target Compound Data11 µM (for the 2-CF3 derivative)
Comparator Or Baseline2-Methylbenzimidazole analog: 47 µM
Quantified Difference4.3-fold higher potency
ConditionsIn vitro assay against Coxsackievirus B5 (CVB-5)

For antiviral drug discovery programs, selecting this CF3-substituted precursor directly translates to more potent lead compounds, justifying its use over less active methyl-substituted alternatives.

Lipophilicity
Class-level
LogP 1.57 (target) vs ~0.5–0.8 (unsubstituted)
Reported lipophilicity context, may support permeability assay review.
Calculated LogP, class-level inference.

Altered Physicochemical Profile for Advanced Synthetic Control and Drug Design

The trifluoromethyl group is a strong electron-withdrawing group, which significantly lowers the pKa of the benzimidazole ring system compared to non-fluorinated or alkyl-substituted analogs. This reduced basicity directly impacts its reactivity profile, often requiring different conditions for N-alkylation or acylation reactions. Furthermore, the CF3 group substantially increases the lipophilicity (logP) of the molecule. This dual-action modification is a deliberate design choice in medicinal chemistry to enhance membrane permeability and metabolic stability of the final drug candidate.

Evidence DimensionpKa and Lipophilicity
Target Compound DataLower pKa (less basic), Higher Lipophilicity
Comparator Or BaselineNon-fluorinated or 2-methyl benzimidazoles (more basic, lower lipophilicity)
Quantified DifferencePredictable, significant shift in physicochemical properties impacting reactivity and bioavailability.
ConditionsGeneral physicochemical behavior

This predictable shift in reactivity and solubility allows for tailored synthesis strategies and is critical for designing final compounds with improved cell permeability and metabolic stability.

Synthetic yield
Reported
85–95% yield (CF₃CN condensation)
Supports synthesis scale-up review.
Alternative methods report lower efficiency.

Precursor Suitability for High-Value Oncology Targets like PARP1

Benzimidazole-based scaffolds are key structural components in the development of inhibitors for poly(ADP-ribose) polymerase 1 (PARP1), a clinically validated target for treating cancers with homologous recombination deficiencies. The unique electronic and steric properties of the 2-(trifluoromethyl)benzimidazole core contribute to the binding affinity and selectivity of these inhibitors. Procuring this specific building block enables research programs to synthesize novel PARP1 inhibitors and related targeted therapeutics, aligning with current trends in precision oncology.

Evidence DimensionScaffold Relevance
Target Compound DataRecognized as a core scaffold for PARP1 inhibitors.
Comparator Or BaselineGeneric or non-fluorinated heterocyclic cores which may lack the specific interactions required for high-affinity PARP1 binding.
Quantified DifferenceNot applicable.
ConditionsMolecular design for enzyme active site binding.

This compound serves as a direct and relevant starting material for synthesizing molecules aimed at high-value, clinically-validated cancer targets, making it a strategic procurement for oncology R&D.

Metabolic stability
Class-level
Expected CF₃-mediated stabilization
Metabolic stability context requires compound-specific validation.
No direct data for target compound.
Kinase inhibitor scaffold
Supporting evidence
Precursor to patented kinase inhibitor scaffolds (US20060035897, EP1778640)
Supports kinase-focused library synthesis.
Class-level activity documented.
Electronic properties
Class-level
Calculated pKa ~4.1 (target) vs ~5–6 (unsubstituted)
Ionization state context for biochemical assay design.
Computational pKa prediction.

Development of Potent Antiviral Drug Candidates

This compound is the right choice when the primary goal is maximizing the potency of benzimidazole-based antiviral agents. The evidence shows that derivatives from the 2-CF3 core are significantly more active than their 2-methyl counterparts, making this the preferred precursor for lead optimization campaigns targeting higher efficacy.

Synthesis of Next-Generation PARP Inhibitors for Oncology

For research focused on targeted cancer therapies, this building block is a key starting material for synthesizing novel PARP1 inhibitors. Its structure is well-suited for elaboration into potent and selective enzyme inhibitors, aligning with established strategies for developing treatments for BRCA-mutated and other cancers.

Creation of Advanced Agrochemicals and Performance Polymers

Beyond pharmaceuticals, the trifluoromethyl-benzimidazole scaffold is used to create specialized agrochemicals and high-performance polymers. The CF3 group enhances chemical and thermal resistance, making this precursor suitable for applications where stability and durability are paramount.

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Trifluoromethyl benzamide scaffold
Kinase panel screening and SAR
CNS-penetrant compound optimization
Calculated LogP within 1–3 range
Permeability assay and brain exposure
Metabolically stable probe development
CF₃ group for metabolic stability
In vitro stability and half-life assays

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

203.06703175 g/mol

Monoisotopic Mass

203.06703175 g/mol

Heavy Atom Count

14

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